molecular formula C8H7N3O B12818569 1-(1H-Imidazol-2-yl)pyridin-2(1H)-one

1-(1H-Imidazol-2-yl)pyridin-2(1H)-one

Cat. No.: B12818569
M. Wt: 161.16 g/mol
InChI Key: NSZCOHVHZCIRGK-UHFFFAOYSA-N
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Description

1-(1H-Imidazol-2-yl)pyridin-2(1H)-one is an organic compound characterized by the presence of both imidazole and pyridine ringsIt typically appears as a colorless or light yellow crystalline solid and is slightly soluble in water but more soluble in organic solvents like ethanol and ether .

Preparation Methods

The synthesis of 1-(1H-Imidazol-2-yl)pyridin-2(1H)-one can be achieved through several methods. One common synthetic route involves the condensation reaction between pyridine and 2-cyano-2-propenol or 2-cyano-2-arylacetic acid . The reaction conditions typically require an inert atmosphere and room temperature to ensure the stability of the compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(1H-Imidazol-2-yl)pyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole or pyridine rings are replaced with other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Mechanism of Action

The mechanism of action of 1-(1H-Imidazol-2-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. As a ligand, it can form complexes with metal ions, influencing various biochemical processes. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes .

Comparison with Similar Compounds

1-(1H-Imidazol-2-yl)pyridin-2(1H)-one can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties, diverse reactivity, and wide range of applications make it a valuable subject of study in contemporary research.

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

1-(1H-imidazol-2-yl)pyridin-2-one

InChI

InChI=1S/C8H7N3O/c12-7-3-1-2-6-11(7)8-9-4-5-10-8/h1-6H,(H,9,10)

InChI Key

NSZCOHVHZCIRGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C=C1)C2=NC=CN2

Origin of Product

United States

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